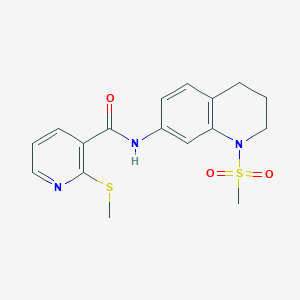

N-(1-(甲磺酰基)-1,2,3,4-四氢喹啉-7-基)-2-(甲硫基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of nicotinamide, which is a key player in the NNMT pathway . NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using computer-based docking to the NNMT substrate (nicotinamide)-binding site . This has revealed essential chemical features driving protein-ligand intermolecular interactions and NNMT inhibition .Chemical Reactions Analysis

NNMT catalyzes the N-methylation of endogenous and exogenous xenobiotics . The specific reactions involving this compound are not available.科学研究应用

抑制和相互作用研究

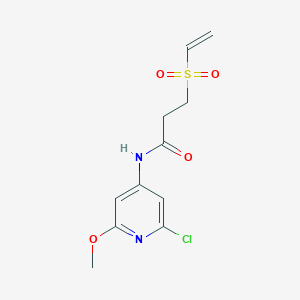

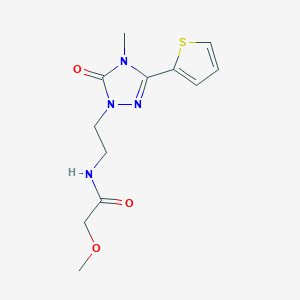

烟酰胺 N-甲基转移酶 (NNMT) 抑制剂:研究表明,NNMT(药物代谢中的关键酶)的小分子抑制剂表现出显着的抑制潜力。这些抑制剂对于解决代谢和慢性疾病以及异常 NNMT 活性至关重要。基于喹啉类似物(与 N-(1-(甲磺酰基)-1,2,3,4-四氢喹啉-7-基)-2-(甲硫基)烟酰胺在结构上相关)的抑制剂的研究为新型治疗剂的开发提供了见解 (Neelakantan 等人,2017 年)。

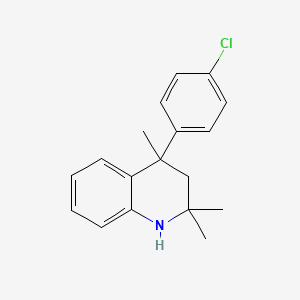

功能化喹啉的合成:已经进行了与 N-(1-(甲磺酰基)-1,2,3,4-四氢喹啉-7-基)-2-(甲硫基)烟酰胺的化学结构相关的官能化 3,4-二氢喹啉-2(1H)-酮的合成研究。这项研究对于开发具有潜在药理活性的化合物至关重要,因为这些结构通常存在于许多生物活性分子中 (Zhu 等人,2016 年)。

NNMT 活性的实时监测:已经开发出一种使用基于荧光检测的直接实时监测 NNMT 活性的新型检测方法。这种方法对于研究酶活性、抑制剂筛选至关重要,有助于开发针对 NNMT 相关疾病的新药 (Neelakantan 等人,2017 年)。

治疗潜力研究

肥胖和代谢紊乱:研究表明,与 N-(1-(甲磺酰基)-1,2,3,4-四氢喹啉-7-基)-2-(甲硫基)烟酰胺在结构上相关的 NNMT 小分子抑制剂可以逆转小鼠的高脂饮食诱导的肥胖。这些发现表明这些抑制剂在治疗肥胖和相关代谢疾病中具有潜在的治疗用途 (Neelakantan 等人,2018 年)。

帕金森病:研究表明,帕金森病患者中与感兴趣的化学物质结构相似的氮杂环胺具有较高的 N-甲基化能力。这一发现表明这些化合物在帕金森病的发病或进展中可能发挥作用,从而为新的治疗方法提供了见解 (Aoyama 等人,2000 年)。

心血管健康:研究表明,与所讨论的化学物质在结构上相关的化合物,如 N1-甲基烟酰胺,可以改善人血管中的内皮功能和血管舒张。这突出了这些化合物潜在的心血管益处及其在治疗高血压和动脉粥样硬化等疾病中的相关性 (Domagala 等人,2012 年)。

作用机制

未来方向

There is an emerging interest in assessing NNMT as a potential therapeutic target and discovering NNMT inhibitors . The development of new series of small molecule NNMT inhibitors could direct the future design of lead drug-like inhibitors to treat several metabolic and chronic disease conditions characterized by abnormal NNMT activity .

属性

IUPAC Name |

2-methylsulfanyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-24-17-14(6-3-9-18-17)16(21)19-13-8-7-12-5-4-10-20(15(12)11-13)25(2,22)23/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKUFKKBVIIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide](/img/structure/B2673815.png)

![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2673822.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2673824.png)

amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)